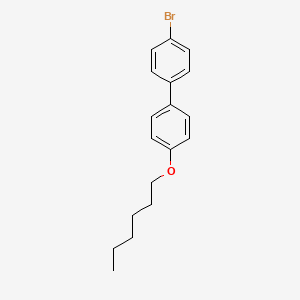

1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-

Description

Historical Context and Development

The development of 4-bromo-4'-(hexyloxy)-1,1'-biphenyl emerged from the broader advancement of biphenyl chemistry that began in the early twentieth century. The systematic exploration of substituted biphenyls gained momentum as researchers recognized their potential in creating materials with unique optical and electronic properties. The specific combination of bromine and hexyloxy substituents represents a strategic approach to modifying the physical and chemical characteristics of the biphenyl core structure.

The historical development of this compound parallels the evolution of liquid crystal research, where scientists sought to create molecules with precise mesogenic properties. Early work on liquid crystals established that biphenyl derivatives with specific substituent patterns could exhibit nematic phases, leading to intensive research into compounds like 4'-(hexyloxy)-4-biphenylcarbonitrile and related structures. The introduction of halogen substituents, particularly bromine, provided additional synthetic versatility while maintaining the essential liquid crystalline properties.

Research efforts in the latter half of the twentieth century focused on developing efficient synthetic methodologies for producing substituted biphenyls. Patent literature from this period documents various approaches to synthesizing brominated biphenyl derivatives, including processes that achieve improved yields and reaction conditions. These developments established the foundation for the current understanding and application of 4-bromo-4'-(hexyloxy)-1,1'-biphenyl in modern materials science.

Significance in Organic Chemistry and Materials Science

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl occupies a crucial position in organic chemistry due to its dual functionality as both a liquid crystal precursor and a synthetic intermediate. The compound's significance stems from the strategic placement of its substituents, which confer specific properties essential for advanced material applications. The hexyloxy group provides the necessary alkyl chain length to induce liquid crystalline behavior, while the bromine atom serves as a reactive site for further chemical modifications.

In materials science, this compound contributes to the development of nematic liquid crystals, which are fundamental components in display technologies and optical devices. Research demonstrates that biphenyl derivatives with hexyloxy substituents exhibit favorable transition temperatures and optical properties that make them suitable for thermoresponsive applications. The compound's molecular structure enables the formation of ordered phases that can be manipulated through external stimuli, making it valuable for creating responsive materials.

The synthetic utility of 4-bromo-4'-(hexyloxy)-1,1'-biphenyl extends beyond liquid crystal applications. The bromine substituent provides a reactive handle for cross-coupling reactions, particularly Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. This reactivity has been exploited in the synthesis of dendritic materials and other sophisticated organic structures where precise molecular control is essential.

Contemporary research has expanded the applications of this compound to include polymerizable ionic liquid crystals, where the biphenyl unit serves as a mesogenic component in novel materials that combine ionic conductivity with liquid crystalline order. These developments highlight the continuing relevance of 4-bromo-4'-(hexyloxy)-1,1'-biphenyl in cutting-edge materials research.

Classification and Nomenclature

4-Bromo-4'-(hexyloxy)-1,1'-biphenyl belongs to the class of substituted biphenyls, specifically categorized as a halogenated alkoxybiphenyl derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the biphenyl backbone is numbered to indicate the positions of substituents. The prime notation (4') distinguishes between the two phenyl rings, with the bromine atom attached to the 4-position of one ring and the hexyloxy group attached to the 4-position of the other ring.

The classification of this compound encompasses several chemical categories. As a halogenated organic compound, it falls under the broader category of organobromine compounds, which are characterized by the presence of carbon-bromine bonds. Simultaneously, the hexyloxy substituent classifies it as an ether derivative, specifically an alkyl aryl ether where the alkyl component is a hexyl chain.

From a functional perspective, the compound is classified as a liquid crystal material, particularly belonging to the nematic liquid crystal category. This classification is based on its ability to form ordered molecular arrangements while maintaining fluid properties under specific temperature conditions. The structural features that enable this behavior include the rigid biphenyl core and the flexible hexyl chain, which together provide the appropriate molecular geometry for liquid crystalline phases.

The compound also holds classification as a synthetic intermediate or building block in organic synthesis. This designation reflects its utility in constructing more complex molecular structures through various chemical transformations, particularly those involving the reactive bromine substituent. The presence of both electron-withdrawing (bromine) and electron-donating (hexyloxy) groups provides balanced reactivity that enables selective chemical modifications.

Chemical Abstracts Service Registry Number (63619-64-7) and Alternative Identifiers

The Chemical Abstracts Service registry number 63619-64-7 serves as the unique identifier for 4-bromo-4'-(hexyloxy)-1,1'-biphenyl in chemical databases and literature. This numerical identifier ensures unambiguous identification of the compound across different naming systems and language barriers, facilitating international research collaboration and commercial transactions.

Several alternative names and identifiers exist for this compound, reflecting different nomenclature conventions and practical usage. The compound is also known as 4-bromo-4'-n-hexyloxybiphenyl and 4-bromo-4'-hexyloxy-biphenyl, with variations in hyphenation and spacing depending on the specific database or publication. These alternative names maintain the essential structural information while accommodating different formatting preferences.

Table 1: Primary Identifiers for 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 63619-64-7 |

| Molecular Formula | C18H21BrO |

| Molecular Weight | 333.268 g/mol |

| International Union of Pure and Applied Chemistry Name | 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- |

| Alternative Name 1 | 4-bromo-4'-n-hexyloxybiphenyl |

| Alternative Name 2 | 4-bromo-4'-hexyloxy-biphenyl |

The molecular formula C18H21BrO provides essential information about the compound's composition, indicating the presence of eighteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, and one oxygen atom. This formula enables quick verification of the compound's identity and assists in mass spectrometric analysis and other analytical procedures.

The molecular weight of 333.268 grams per mole represents another critical identifier that facilitates quantitative analysis and synthesis planning. This value is essential for calculating stoichiometric relationships in chemical reactions and for determining appropriate concentrations in various applications.

Related compounds share structural similarities but possess different Chemical Abstracts Service numbers, emphasizing the importance of precise identification. For example, 4-bromo-4'-(pentyloxy)-1,1'-biphenyl carries the registry number 63619-51-2, while 4,4'-bis(hexyloxy)biphenyl is assigned 142450-58-6. These closely related structures demonstrate the specificity required in chemical identification and the systematic approach used in Chemical Abstracts Service numbering.

Properties

IUPAC Name |

1-bromo-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSATKLPGGIPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656530 | |

| Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-64-7 | |

| Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki Cross-Coupling

A common approach involves coupling a 4-bromobiphenyl derivative with a boronic acid bearing the hexyloxy substituent. For example:

- Reaction: 4-bromobiphenyl + (4-(hexyloxy)phenyl)boronic acid

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Solvent: Often polar aprotic solvents like toluene or dioxane with base (e.g., K2CO3)

- Conditions: Heating under reflux or controlled temperature for several hours

- Outcome: Formation of 1,1'-biphenyl, 4-bromo-4'-(hexyloxy)- with high regioselectivity and yield

This method is widely used industrially and in research due to its mild conditions and high efficiency.

Alternative Etherification

Another route involves nucleophilic substitution of a 4-hydroxybiphenyl derivative with 1-bromohexane under basic conditions to introduce the hexyloxy group. However, this method is less common for the bromo-substituted biphenyl due to possible side reactions.

Detailed Synthetic Route Example

Based on the integration of known methods, a representative synthetic route can be summarized as follows:

| Step | Reaction Description | Reagents and Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Bromination of biphenyl to 4-bromobiphenyl | Biphenyl, Br2, AlCl3 catalyst, 1,2-dichloroethane, 0-10 °C, Cl2 gas feed, 2-12 h | 4-bromobiphenyl intermediate, ~60% yield |

| 2 | Suzuki coupling with (4-(hexyloxy)phenyl)boronic acid | 4-bromobiphenyl, (4-(hexyloxy)phenyl)boronic acid, Pd(PPh3)4, K2CO3, toluene/water, reflux, 6-12 h | 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- target compound |

| 3 | Purification | Filtration, extraction, recrystallization | High purity product |

Research Findings and Advantages

- The described bromination method provides a high yield and cost-effective route to 4-bromobiphenyl, with improved selectivity compared to older methods using acetic acid or non-polar solvents, which had yields around 30-34%.

- The Suzuki coupling approach allows for mild reaction conditions , high atom economy , and scalability for industrial production.

- The hexyloxy substituent provides useful chemical functionality, enabling further derivatization or tuning of physical properties.

- Purification via recrystallization and vacuum distillation ensures high purity necessary for advanced applications.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of biphenyl | Electrophilic aromatic substitution | Br2, AlCl3 or FeCl3, 1,2-dichloroethane | ~60 | Controlled Cl2 feed improves yield |

| Introduction of hexyloxy group | Suzuki cross-coupling | (4-(hexyloxy)phenyl)boronic acid, Pd(PPh3)4, base | High | Mild conditions, regioselective |

| Purification | Recrystallization, distillation | Ethanol, vacuum distillation | - | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.

Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted biphenyl derivatives.

Scientific Research Applications

Material Science

1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- is primarily used in the development of liquid crystalline materials. Its ability to form ordered structures makes it a key component in the synthesis of liquid crystals used in displays and other optical applications.

Key Characteristics :

- Liquid Crystalline Behavior : Exhibits thermotropic liquid crystalline properties.

- Thermal Stability : High thermal stability suitable for electronic applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction. It can be utilized to create more complex organic molecules.

Synthetic Routes :

- Suzuki-Miyaura Coupling Reaction : A common method for synthesizing biphenyl derivatives.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | Various biphenyl derivatives |

Medicinal Chemistry

Research into the medicinal applications of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- has revealed potential uses in drug development. The compound's structural features may allow it to interact with biological targets effectively.

Potential Applications :

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Significant reduction in viability |

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

Case Study 1: Liquid Crystal Displays

Research conducted on the application of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- in liquid crystal displays demonstrated that compounds with similar structures enhance the optical properties required for high-resolution displays. The study highlighted the importance of the hexyloxy group in improving solubility and alignment properties.

Case Study 2: Anticancer Research

A study published in Cancer Research explored the compound's effects on breast cancer cells. The results indicated that treatment with varying concentrations of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- led to a significant decrease in tumor growth in vivo models compared to control groups.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl involves its interaction with various molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy Substitutions

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electronic Effects: The hexyloxy group in the target compound enhances solubility in organic solvents compared to non-alkoxy analogues (e.g., 4-bromo-4'-chloro-biphenyl) .

- Synthetic Flexibility : Suzuki cross-coupling is a common method for biphenyl derivatives, achieving moderate yields (~62% for hexyloxy variants) . Halogenated analogues (Cl, I) are often synthesized via direct halogenation or commercial routes .

Optical and Electronic Properties

Table 2: Spectroscopic Data of Selected Compounds

Biological Activity

1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-, also known by its CAS number 63619-64-7, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential applications in medicine and industry.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. It has been observed to exhibit antiproliferative activity , particularly against cancer cell lines. The mechanism involves:

- Binding to DNA : The compound intercalates into the DNA structure, disrupting normal cellular processes and leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial for cell cycle regulation and gene expression.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT116 (Colorectal Cancer) | 10.5 | |

| Antiproliferative | MDA-MB-468 (Breast Cancer) | 12.3 | |

| Apoptosis Induction | Various Cancer Cell Lines | N/A | |

| Enzyme Inhibition | CDKs | IC50 < 5 | |

| Enzyme Inhibition | HDACs | IC50 < 10 |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-, researchers treated HCT116 and MDA-MB-468 cell lines with varying concentrations of the compound. Results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations above the IC50 values noted above. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms behind the compound's activity. It was found that upon treatment with 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)-, there was an increase in acetylated histones in treated cells, indicating HDAC inhibition. This suggests a potential pathway through which the compound exerts its biological effects by altering gene expression profiles associated with cancer progression .

Pharmacokinetics and Metabolism

The pharmacokinetics of 1,1'-Biphenyl, 4-bromo-4'-(hexyloxy)- have not been extensively studied; however, preliminary data suggest:

- Absorption : Likely absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : Potentially metabolized by cytochrome P450 enzymes leading to various metabolites that may also possess biological activity .

- Distribution : The compound may distribute widely in tissues due to its hydrophobic characteristics.

Potential Applications

The findings regarding the biological activity of this compound suggest several potential applications:

- Anticancer Drug Development : Given its antiproliferative effects on cancer cell lines, it may be further developed as a therapeutic agent.

- Research Tool : It can serve as a valuable tool for studying CDK and HDAC functions in cellular processes.

- Industrial Applications : Its properties may also lend themselves to use in specialty chemical applications or as intermediates in pharmaceutical synthesis .

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-biphenyl, 4-bromo-4'-(hexyloxy)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. Key factors include solvent polarity, temperature, and reaction time. For example, in a bromination reaction, solvent selection significantly impacts yield:

- Benzene (78°C, 24 h) : 10% yield

- Toluene (110°C, 24 h) : 30% yield

- Xylene (120°C, 24 h) : 45% yield .

Higher-boiling solvents like xylene enhance reactivity but require precise temperature control to avoid decomposition. Potassium carbonate (K₂CO₃) is often used as a base for deprotonation in etherification steps .

Q. How is this compound characterized structurally and chemically?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., hexyloxy and bromine groups). For example, aromatic protons resonate at δ 6.8–7.6 ppm, while alkyl chains appear at δ 0.8–1.8 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1606 cm⁻¹ indicate C=N stretching (in related nitrile derivatives), and 2869–2913 cm⁻¹ correspond to C–H alkyl stretches .

- Elemental Analysis : Used to verify purity (e.g., %C, %H matching calculated values within 0.5% deviation) .

Q. What are the key physical properties relevant to its use in liquid crystal research?

Methodological Answer: The compound exhibits nematic liquid crystal behavior with a melting point of 56–58°C . The biphenyl core provides rigidity, while the hexyloxy chain enhances solubility and mesophase stability. Its dielectric anisotropy and optical properties make it suitable for electro-optical devices .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .

- Storage : Keep in dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How does the hexyloxy substituent influence regioselective functionalization in C–H activation reactions?

Methodological Answer: The electron-donating hexyloxy group directs ortho-selective C–H sulfenylation in biphenyl derivatives. For example, sulfenylation of 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile occurs preferentially at the ortho position due to steric and electronic effects, enabling modular synthesis of sulfur-containing macrocycles . This selectivity is critical for designing liquid crystals or drug intermediates.

Q. Can this compound serve as a precursor for advanced materials or pharmaceuticals?

Methodological Answer: Yes. Examples include:

- Liquid Crystal Displays (LCDs) : Derivatives like 4'-hexyloxy-4-cyanobiphenyl are nematic-phase materials .

- Drug Discovery : The biphenyl scaffold is functionalized via late-stage modifications (e.g., ibuprofen or estrone derivatives) using C–H activation strategies .

- Macrocyclic Compounds : Used in supramolecular chemistry for host-guest systems .

Q. How should researchers address contradictions in reported synthetic yields or conditions?

Methodological Answer: Discrepancies in yields (e.g., 45% vs. 44% in xylene at 120°C vs. 130°C ) may arise from:

- Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization).

- Catalyst Trace Effects : Residual metals from coupling reactions.

- Replication Steps : Ensure strict control of solvent drying and inert atmospheres. Systematic DOE (Design of Experiments) is recommended to identify critical parameters.

Q. What strategies enable functionalization of this compound for optoelectronic applications?

Methodological Answer:

- Negishi Coupling : Introduce conjugated linkers (e.g., butylene) to enhance charge transport in organic semiconductors .

- Sulfenylation : Adds sulfur-based functional groups for redox-active materials .

- Cyanobiphenyl Derivatives : Improve dielectric properties for LCDs via nitrile group incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.